molecular formula C27H36N2O6Si B12818724 N-Fmoc-N6-(2-trimethylsilylethoxycarbonyl)-L-lysine

N-Fmoc-N6-(2-trimethylsilylethoxycarbonyl)-L-lysine

Cat. No.: B12818724
M. Wt: 512.7 g/mol
InChI Key: OPNHWQULKLODEU-UHFFFAOYSA-N
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Description

N-Fmoc-N6-(2-trimethylsilylethoxycarbonyl)-L-lysine is a specialized derivative of L-lysine designed for applications in peptide synthesis and bioconjugation. The compound features two orthogonal protecting groups:

  • Nα-Fmoc (9-fluorenylmethoxycarbonyl): A base-labile group commonly used in solid-phase peptide synthesis (SPPS) to temporarily protect the α-amino group during iterative coupling cycles .
  • N6-(2-trimethylsilylethoxycarbonyl): A silyl-based protecting group on the ε-amino side chain, which offers stability under acidic and basic conditions but can be selectively removed via fluoride ions (e.g., TBAF) .

This dual protection enables sequential deprotection strategies, making the compound valuable for synthesizing lysine-rich peptides or site-specific modifications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNHWQULKLODEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Lys(Teoc)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side-chain amino group with the Teoc group. The process generally includes the following steps:

    Protection of the α-amino group: The lysine is first reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine to protect the α-amino group.

    Protection of the ε-amino group: The ε-amino group of the lysine is then protected by reacting it with 2-(trimethylsilyl)ethoxycarbonyl chloride (Teoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA).

Industrial Production Methods: Industrial production of Fmoc-L-Lys(Teoc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Fmoc-L-Lys(Teoc)-OH undergoes deprotection reactions to remove the Fmoc and Teoc groups. The Fmoc group is typically removed using a base such as piperidine, while the Teoc group is removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).

    Coupling Reactions: The compound can participate in peptide coupling reactions where the protected lysine is incorporated into a growing peptide chain using coupling reagents like 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Teoc Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

    Coupling Reactions: HOBt and DIC in DMF.

Major Products:

    Deprotected Lysine: After removal of the Fmoc and Teoc groups, the major product is free lysine.

    Peptide Chains: When used in peptide synthesis, the major products are peptides containing lysine residues.

Scientific Research Applications

Chemistry: Fmoc-L-Lys(Teoc)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of lysine residues, facilitating the construction of complex peptide sequences.

Biology: In biological research, this compound is used to synthesize peptides that are employed in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine: Fmoc-L-Lys(Teoc)-OH is used in the development of peptide-based therapeutics. Peptides synthesized using this compound can be used as drugs or drug delivery agents.

Industry: In the pharmaceutical industry, Fmoc-L-Lys(Teoc)-OH is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials.

Mechanism of Action

The primary function of Fmoc-L-Lys(Teoc)-OH is to protect the amino and side-chain groups of lysine during peptide synthesis. The Fmoc group protects the α-amino group, preventing unwanted reactions during the synthesis process. The Teoc group protects the ε-amino group, allowing for selective deprotection and subsequent reactions. The protection and deprotection steps are crucial for the accurate and efficient synthesis of peptides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-Fmoc-N6-(2-trimethylsilylethoxycarbonyl)-L-lysine with structurally related lysine derivatives, focusing on protecting groups, stability, and applications.

Nα-Fmoc-Nε-Trifluoroacetyl-L-lysine

  • Protecting Groups :
    • Nα-Fmoc (base-labile)
    • Nε-Trifluoroacetyl (TFA, acid/base-sensitive)
  • Deprotection : TFA is removed under mild basic conditions (e.g., aqueous NH3 or piperidine) .
  • Stability : Less stable under prolonged acidic conditions compared to the trimethylsilylethoxycarbonyl group .

Nα-Fmoc-L-lysine Hydrochloride

  • Protecting Groups: Nα-Fmoc (base-labile) Nε-Unprotected (free amino group)
  • Applications: Primarily used for introducing unmodified lysine residues. Limited utility for side-chain functionalization .
  • Limitations: Requires additional protection steps for ε-amino modification.

Nα-Fmoc-Nε-Lauroyl-L-lysine

  • Protecting Groups :
    • Nα-Fmoc (base-labile)
    • Nε-Lauroyl (a fatty acid chain)
  • Deprotection : Lauroyl requires enzymatic cleavage (e.g., lipases) or strong acids, complicating orthogonal strategies .
  • Applications : Used in lipidated peptides for enhanced membrane permeability or drug delivery .

N6-[(2-Azidoethoxy)carbonyl]-L-lysine

  • Protecting Groups :
    • Nε-2-Azidoethoxycarbonyl (click-chemistry compatible)
  • Deprotection : Stable under SPPS conditions; azide enables bioorthogonal CuAAC (copper-catalyzed azide-alkyne cycloaddition) .
  • Applications : Ideal for post-synthetic modifications (e.g., fluorescent tagging, PEGylation) .

N2-Fmoc-N6-[(Propargyloxy)carbonyl]-L-lysine

  • Protecting Groups :
    • Nα-Fmoc
    • Nε-Propargyloxycarbonyl
  • Deprotection : Propargyl group is stable under SPPS conditions and enables strain-promoted azide-alkyne cycloaddition (SPAAC) without copper .
  • Applications : Useful for metal-free bioconjugation in sensitive biological systems .

Comparative Data Table

Compound Name Protecting Groups (Nα/Nε) Deprotection Method Key Applications Stability Profile Reference
This compound Fmoc / Trimethylsilylethoxycarbonyl Fluoride ions (TBAF) Orthogonal SPPS, bioconjugation High acid/base stability
Nα-Fmoc-Nε-Trifluoroacetyl-L-lysine Fmoc / Trifluoroacetyl Mild base (piperidine) Standard SPPS Sensitive to prolonged acid/base
Nα-Fmoc-L-lysine Hydrochloride Fmoc / None N/A Basic lysine incorporation N/A
Nα-Fmoc-Nε-Lauroyl-L-lysine Fmoc / Lauroyl Enzymatic cleavage or strong acids Lipidation, drug delivery Stable in SPPS conditions
N6-[(2-Azidoethoxy)carbonyl]-L-lysine None / Azidoethoxycarbonyl Click chemistry (CuAAC) Bioorthogonal tagging Compatible with SPPS
N2-Fmoc-N6-[(Propargyloxy)carbonyl]-L-lysine Fmoc / Propargyloxycarbonyl SPAAC (metal-free) Sensitive bioconjugation Stable under SPPS

Biological Activity

N-Fmoc-N6-(2-trimethylsilylethoxycarbonyl)-L-lysine is a derivative of lysine that has garnered attention in the field of peptide synthesis and biological research. This compound is primarily utilized for its protective group in peptide synthesis, allowing for selective manipulation of lysine residues. This article explores its biological activity, applications in research, and relevant findings from case studies.

Chemical Structure and Properties

This compound features a bulky Fmoc (9-fluorenylmethyloxycarbonyl) group that provides stability during peptide synthesis, while the trimethylsilylethoxycarbonyl (Teoc) group allows for selective deprotection under mild conditions. This combination enhances the compound's utility in synthesizing complex peptides and proteins.

1. Peptide Synthesis

The primary biological activity of this compound lies in its application in peptide synthesis. The Fmoc group facilitates solid-phase peptide synthesis (SPPS), enabling the stepwise addition of amino acids to form peptides. The Teoc group allows for selective protection and subsequent deprotection, which is crucial for synthesizing peptides that require specific modifications at lysine residues.

2. Enzymatic Interactions

Research indicates that derivatives of lysine, including this compound, can interact with various enzymes, particularly histone deacetylases (HDACs). These interactions are significant as they can influence gene expression and cellular processes. Studies have shown that modifications to lysine residues can enhance or inhibit HDAC activity, which is pivotal in cancer biology and epigenetics .

Case Study 1: HDAC Inhibition

A study examining the effects of modified lysines on HDAC activity found that certain analogs could selectively inhibit specific HDAC isozymes. The introduction of bulky groups like Fmoc significantly altered the binding affinity and selectivity towards HDACs, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Peptide Therapeutics

In another investigation, researchers synthesized peptides containing this compound to evaluate their biological activity against various cancer cell lines. The results demonstrated that these peptides exhibited enhanced cytotoxicity compared to their unmodified counterparts, indicating the importance of lysine modification in developing effective peptide-based therapeutics.

Data Table: Summary of Biological Activities

Activity Description Reference
Peptide SynthesisUtilized as a protective group in SPPS for selective modification of lysines
HDAC InhibitionAlters binding affinity towards HDACs; potential for cancer therapy
Cytotoxicity in Cancer CellsModified peptides showed increased cytotoxic effects on cancer cell lines

Q & A

Q. What is the role of Fmoc and trimethylsilylethoxycarbonyl (Tmseoc) protecting groups in N-Fmoc-N6-Tmseoc-L-lysine during peptide synthesis?

  • Methodological Answer : The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of lysine and is removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential peptide elongation in solid-phase synthesis. The Tmseoc group on the ε-amino group is stable under acidic and basic conditions but cleaved selectively using fluoride ions (e.g., TBAF), allowing orthogonal deprotection for side-chain functionalization . This dual protection minimizes side reactions during multi-step syntheses.

Q. How does N-Fmoc-N6-Tmseoc-L-lysine compare to other lysine derivatives (e.g., Fmoc-Lys(Boc)-OH) in peptide synthesis?

  • Methodological Answer : Unlike Boc (tert-butoxycarbonyl), which requires strong acids (e.g., TFA) for cleavage, Tmseoc offers orthogonal deprotection via fluoride-based reagents, reducing exposure to harsh acidic conditions. This is advantageous for acid-sensitive peptides or post-synthetic modifications. Fmoc-Lys(Boc)-OH (CAS 71989-26-9) is widely used but lacks the silicon-based stability of Tmseoc, which enhances compatibility with diverse coupling reagents .

Q. What analytical techniques validate the successful incorporation of N-Fmoc-N6-Tmseoc-L-lysine into peptide chains?

  • Methodological Answer : Mass spectrometry (MS) and HPLC are critical. MS confirms molecular weight matching theoretical values, while HPLC monitors coupling efficiency and purity. For Tmseoc deprotection, ¹⁹F NMR or FT-IR can track fluoride-mediated cleavage, ensuring complete removal without damaging the peptide backbone .

Advanced Research Questions

Q. What challenges arise when using N-Fmoc-N6-Tmseoc-L-lysine in peptides containing acid- or base-sensitive residues?

  • Methodological Answer : Tmseoc’s stability under acidic conditions conflicts with residues requiring TFA deprotection (e.g., Trp, Cys). To mitigate this, researchers use low-temperature TFA cleavage (0–4°C) or replace Tmseoc with photo-labile groups. Alternatively, incorporating Tmseoc after acid-sensitive residues minimizes exposure .

Q. How can steric hindrance from bulky Tmseoc impact coupling efficiency, and how is this optimized?

  • Methodological Answer : The Tmseoc group’s trimethylsilyl moiety increases steric bulk, potentially slowing coupling. Optimization strategies include:
  • Using high-efficiency coupling reagents (e.g., HATU, DIC/Oxyma).
  • Prolonging reaction times (2–4 hours) or elevated temperatures (40–50°C).
  • Monitoring by Kaiser test or FT-IR for unreacted amines .

Q. What are the applications of N-Fmoc-N6-Tmseoc-L-lysine beyond standard peptide synthesis?

  • Methodological Answer :
  • Bioconjugation : The Tmseoc group’s stability allows post-synthetic modifications, such as click chemistry or fluorescent labeling after deprotection.
  • Material Science : Used to functionalize hydrogels or nanoparticles, enabling controlled release or bioactive surface engineering .

Data Contradictions and Resolution

Q. Conflicting reports exist on Tmseoc’s stability in aqueous environments. How should researchers address this?

  • Methodological Answer : While Tmseoc is generally stable in water, prolonged exposure to polar solvents (e.g., DMSO) or nucleophiles (e.g., amines) may cause premature cleavage. Pre-screening stability via ¹H NMR in intended reaction buffers is recommended. For aqueous applications, alternative groups like Alloc (allyloxycarbonyl) may be preferable .

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